4-(Piperidin-4-ylmethyl)quinoline
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Overview
Description
4-(Piperidin-4-ylmethyl)quinoline is a heterocyclic compound that features both a quinoline and a piperidine moiety. Quinoline is a nitrogen-containing aromatic compound, while piperidine is a saturated six-membered ring containing one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethyl)quinoline typically involves the following steps:
Formation of the Piperidine Moiety: Piperidine can be synthesized through the hydrogenation of pyridine using catalysts such as cobalt, ruthenium, or nickel.
Quinoline Synthesis: Quinoline can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the piperidine moiety with the quinoline structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylmethyl)quinoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
4-(Piperidin-4-ylmethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethyl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
4-(Piperidin-4-ylmethyl)quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and mefloquine, which are used as antimalarial drugs.
Piperidine Derivatives: Compounds like piperine and piperidine itself, which have various biological activities.
Uniqueness
The unique combination of the quinoline and piperidine moieties in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-4-15-14(3-1)13(7-10-17-15)11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGJRPLAANAXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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